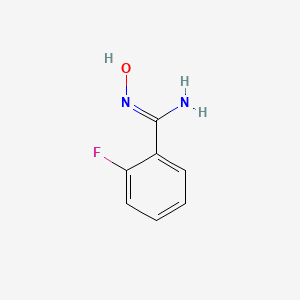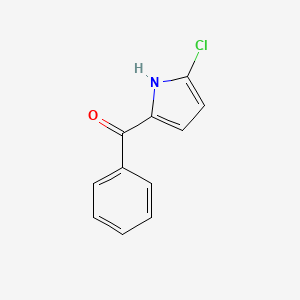
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone
Übersicht
Beschreibung
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- One-pot Synthesis Method : A study by Kaur and Kumar (2018) demonstrates an efficient one-pot synthetic procedure for pyrrole derivatives similar to (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, utilizing acetophenone and trimethylacetaldehyde. This method is noted for its economic feasibility and high yields (Kaur & Kumar, 2018).
Molecular and Crystal Structure Analysis
- Isomorphous Structures : Swamy et al. (2013) discuss isomorphous structures involving similar pyrrole compounds. The study highlights the challenges in automatic detection of isomorphism in such compounds due to extensive disorder in their structures (Swamy et al., 2013).
- Accidental Discovery and X-Ray Diffraction : Sun et al. (2017) describe the accidental discovery of a compound similar to this compound. The compound was characterized by column chromatography and X-ray diffraction, providing insights into its crystal structure (Sun et al., 2017).
Biological Applications
- Antimicrobial and Antioxidant Activities : Thirunarayanan (2014) synthesized a series of methanone derivatives, including compounds structurally related to this compound, and evaluated their antimicrobial, antioxidant, and insect antifeedant activities. This research contributes to understanding the potential biological applications of such compounds (Thirunarayanan, 2014).
Chemical Properties and Reactions
- Reduction of Acylpyrroles : Kimbaris and Varvounis (2000) explored the reduction of compounds similar to this compound, leading to new syntheses of pyrrolo[1,2-b]cinnolin-10-one ring systems. This study sheds light on the chemical reactivity of such compounds (Kimbaris & Varvounis, 2000).
Eigenschaften
IUPAC Name |
(5-chloro-1H-pyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYUCYDNKHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


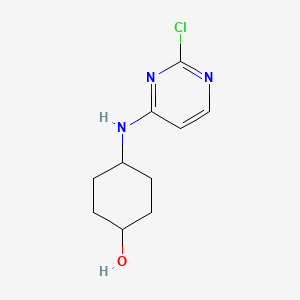
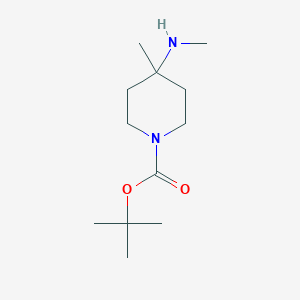
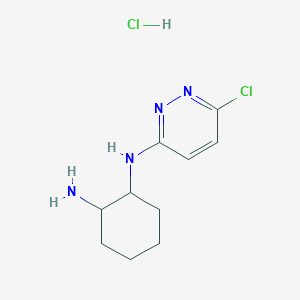

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
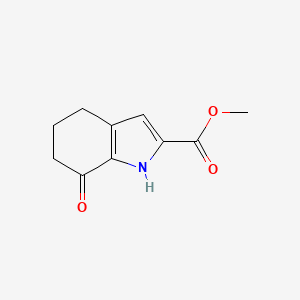

![Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-](/img/structure/B3102673.png)
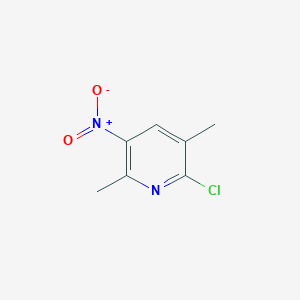
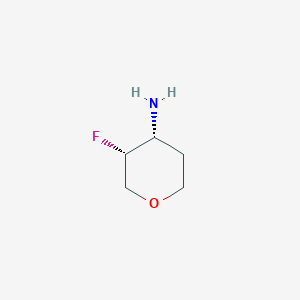
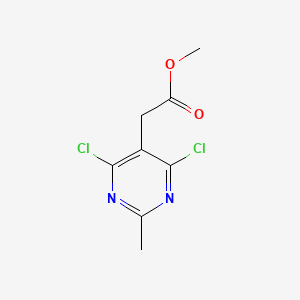
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)

